![molecular formula C48H78O3 B12564875 1,1'-[Oxydi(4,1-phenylene)]di(octadecan-1-one) CAS No. 144269-12-5](/img/structure/B12564875.png)
1,1'-[Oxydi(4,1-phenylene)]di(octadecan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Oxydi(4,1-phenylene)]di(octadecan-1-one) is a chemical compound known for its unique structure and properties It consists of two octadecanone groups connected by an oxydi(4,1-phenylene) linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[Oxydi(4,1-phenylene)]di(octadecan-1-one) typically involves the reaction of 4,4’-oxydianiline with octadecanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: On an industrial scale, the production of 1,1’-[Oxydi(4,1-phenylene)]di(octadecan-1-one) may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-[Oxydi(4,1-phenylene)]di(octadecan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenylene groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[Oxydi(4,1-phenylene)]di(octadecan-1-one) has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1’-[Oxydi(4,1-phenylene)]di(octadecan-1-one) involves its interaction with molecular targets through its functional groups. The ketone groups can form hydrogen bonds with biological molecules, while the phenylene linkage provides structural rigidity. These interactions can influence the compound’s biological activity and its ability to penetrate cell membranes.
Vergleich Mit ähnlichen Verbindungen
- 1,1’-[Oxydi(4,1-phenylene)]di(pentan-1-one)
- 1,1’-[Oxydi(4,1-phenylene)]di(hexadecan-1-one)
Comparison: 1,1’-[Oxydi(4,1-phenylene)]di(octadecan-1-one) is unique due to its longer alkyl chains, which enhance its hydrophobicity and potential for forming micelles in aqueous solutions. This property distinguishes it from shorter-chain analogs, making it more suitable for applications in drug delivery and material science.
Eigenschaften
CAS-Nummer |
144269-12-5 |
|---|---|
Molekularformel |
C48H78O3 |
Molekulargewicht |
703.1 g/mol |
IUPAC-Name |
1-[4-(4-octadecanoylphenoxy)phenyl]octadecan-1-one |
InChI |
InChI=1S/C48H78O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-47(49)43-35-39-45(40-36-43)51-46-41-37-44(38-42-46)48(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-42H,3-34H2,1-2H3 |
InChI-Schlüssel |
CVBSEOCRUOBDPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


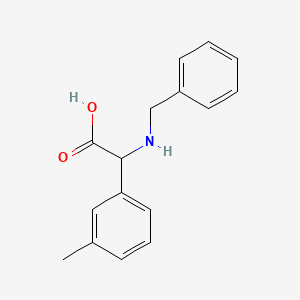
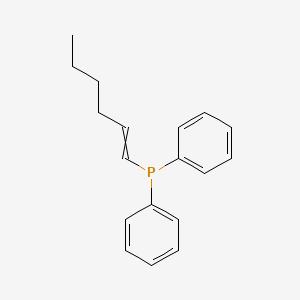
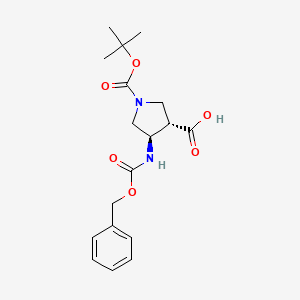
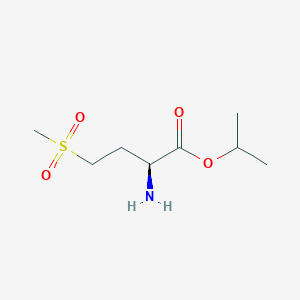
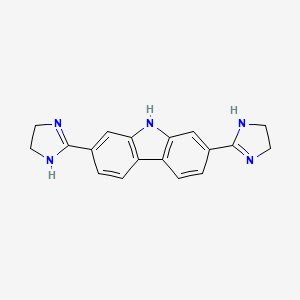
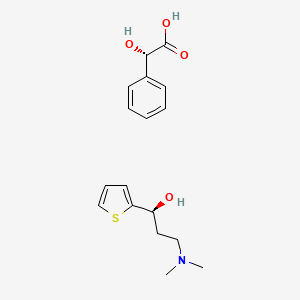
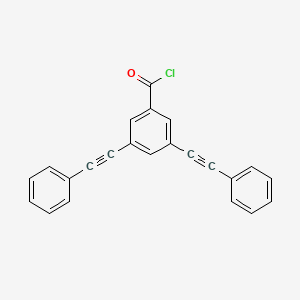
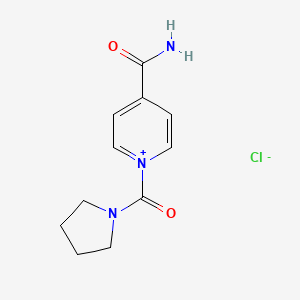
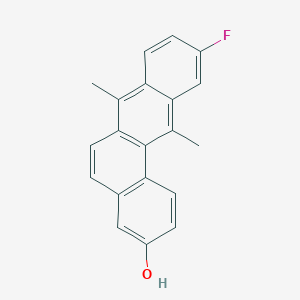

![Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B12564840.png)
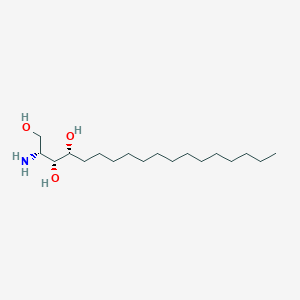
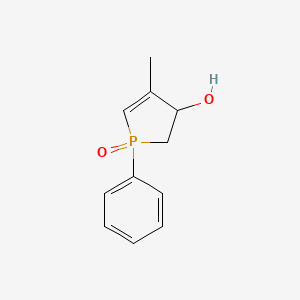
![2'-Butoxy-7-methylspiro[naphtho[1,2-b]pyran-2,9'-xanthene]](/img/structure/B12564870.png)
